molecular formula C20H32N6O4S B183544 4-Methylphenyl thiophene-2-carboxylate CAS No. 5402-75-5

4-Methylphenyl thiophene-2-carboxylate

Cat. No.: B183544
CAS No.: 5402-75-5
M. Wt: 452.6 g/mol
InChI Key: YTIJUXVIZLYQTB-UHFFFAOYSA-N
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Description

Bethanidine sulfate is a guanidinium antihypertensive agent that acts by blocking adrenergic transmission. It is primarily used for the treatment of hypertension. This compound is known for its ability to decrease blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bethanidine sulfate can be synthesized through a series of chemical reactions involving the formation of the guanidine structure. The synthesis typically involves the reaction of benzylamine with cyanamide, followed by methylation to form N,N’-dimethyl-N’'-(phenylmethyl)guanidine. This intermediate is then reacted with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of bethanidine sulfate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bethanidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bethanidine sulfate has several scientific research applications:

Mechanism of Action

Bethanidine sulfate exerts its effects by acting as a peripherally acting antiadrenergic agent. It primarily functions as an alpha2a adrenergic agonist, effectively decreasing blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system. The compound also inhibits ATP-sensitive inward rectifier potassium channels and beta adrenergic receptors .

Comparison with Similar Compounds

Uniqueness: Bethanidine sulfate is unique in its specific adrenergic blocking mechanism and its ability to decrease blood pressure with fewer side effects compared to other guanidinium compounds. Its specific action on alpha2a adrenergic receptors and its peripheral antiadrenergic effects make it a valuable antihypertensive agent .

Properties

IUPAC Name

1-benzyl-2,3-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIJUXVIZLYQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048748
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-85-2
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETHANIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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